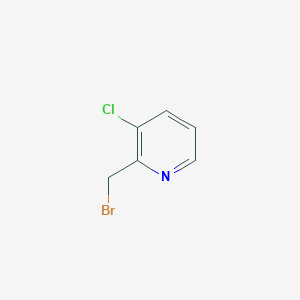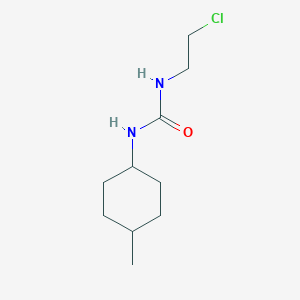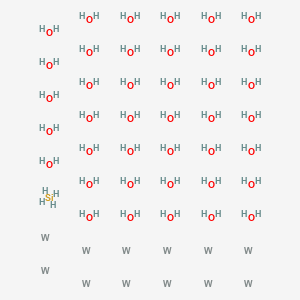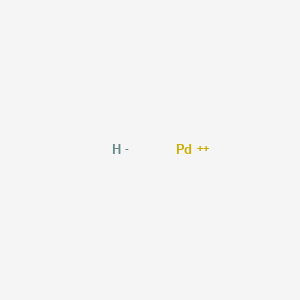
Hydride;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydride;palladium(2+) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a complex compound that consists of palladium ions and hydride ions. Palladium is a transition metal that is widely used in various industrial applications, including catalysis, electronics, and jewelry making. The addition of hydride ions to palladium results in a compound that has unique chemical and physical properties, making it an attractive material for scientific research.
Wirkmechanismus
The mechanism of action of hydride;palladium(2+) is complex and varies depending on the application. In catalysis, it acts as a catalyst by providing a surface for the reactants to interact and lowering the activation energy required for the reaction to occur. In hydrogen storage, it stores hydrogen by absorbing it into the palladium lattice and releasing it when needed. In electrochemical devices, it acts as a mediator between the anode and cathode, facilitating the transfer of electrons.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of hydride;palladium(2+). However, some studies have suggested that it may have potential therapeutic applications in cancer treatment and drug delivery due to its ability to target specific cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using hydride;palladium(2+) in lab experiments include its unique properties, versatility, and potential applications in various fields of research. Its limitations include its high cost, toxicity, and potential environmental impact.
Zukünftige Richtungen
There are numerous future directions for research on hydride;palladium(2+), including its potential use in renewable energy technologies, its role in cancer treatment and drug delivery, and its use in nanotechnology and materials science. Additionally, further research is needed to understand its biochemical and physiological effects and potential environmental impact.
Synthesemethoden
The synthesis of hydride;palladium(2+) can be achieved through various methods, including chemical reduction, electrochemical reduction, and photochemical reduction. Chemical reduction involves the use of a reducing agent such as sodium borohydride, which reduces the palladium ions to palladium metal and produces hydride ions. Electrochemical reduction involves the use of an electric current to reduce the palladium ions and produce hydride ions. Photochemical reduction involves the use of light to reduce the palladium ions and produce hydride ions.
Wissenschaftliche Forschungsanwendungen
Hydride;palladium(2+) has numerous potential applications in scientific research. One of the primary applications is in catalysis, where it is used as a catalyst in various chemical reactions. It has also been studied for its potential use in hydrogen storage, as it can store hydrogen at a higher density than traditional hydrogen storage methods. Additionally, it has been studied for its potential use in electrochemical devices such as batteries and fuel cells.
Eigenschaften
CAS-Nummer |
12648-42-9 |
|---|---|
Produktname |
Hydride;palladium(2+) |
Molekularformel |
HPd+ |
Molekulargewicht |
107.4 g/mol |
IUPAC-Name |
hydride;palladium(2+) |
InChI |
InChI=1S/Pd.H/q+2;-1 |
InChI-Schlüssel |
PAQKJPNQYRGEED-UHFFFAOYSA-N |
SMILES |
[H-].[Pd+2] |
Kanonische SMILES |
[H-].[Pd+2] |
Synonyme |
palladium hydride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



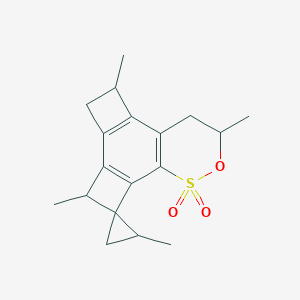

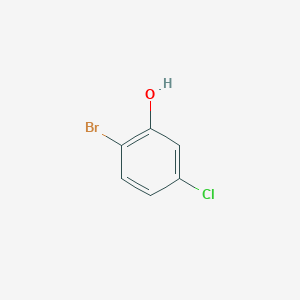
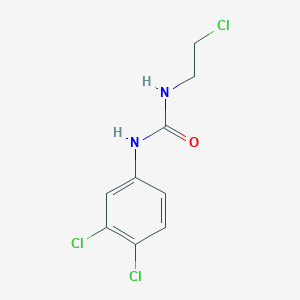
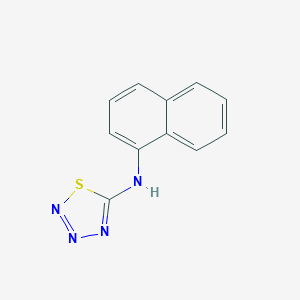

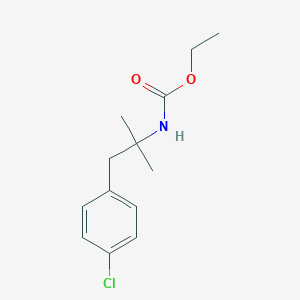
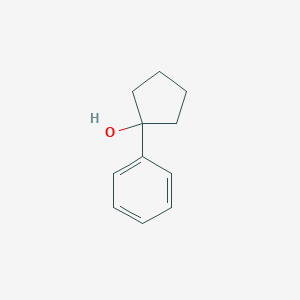

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

